molecular formula C11H12ClN3 B2611777 2-Amino-1-benzylpyrimidin-1-ium chloride CAS No. 96984-73-5

2-Amino-1-benzylpyrimidin-1-ium chloride

Cat. No.: B2611777
CAS No.: 96984-73-5
M. Wt: 221.69
InChI Key: DCPAYFXSPWBOFT-UHFFFAOYSA-N
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Description

2-Amino-1-benzylpyrimidin-1-ium chloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.691 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an amino group and a benzyl group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-benzylpyrimidin-1-ium chloride typically involves the reaction of benzylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-benzylpyrimidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Amino-1-benzylpyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino and benzyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methylpyrimidin-1-ium chloride
  • 2-Amino-1-phenylpyrimidin-1-ium chloride
  • 2-Amino-1-ethylpyrimidin-1-ium chloride

Uniqueness

Compared to these similar compounds, 2-Amino-1-benzylpyrimidin-1-ium chloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-benzylpyrimidin-1-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPAYFXSPWBOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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